1(2H)-Isoquinolinone, 2-(2-phenylethyl)-
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Overview
Description
2-Phenethylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This compound features a phenethyl group attached to the isoquinoline core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring.
Industrial Production Methods
Industrial production methods for 2-Phenethylisoquinolin-1(2H)-one would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenethylisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The phenethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
1-Phenethylisoquinoline: A similar compound with a phenethyl group attached to the isoquinoline ring.
2-Phenylisoquinoline: Another related compound with a phenyl group instead of a phenethyl group.
Uniqueness
2-Phenethylisoquinolin-1(2H)-one is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other isoquinoline derivatives.
Properties
CAS No. |
10165-99-8 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(2-phenylethyl)isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO/c19-17-16-9-5-4-8-15(16)11-13-18(17)12-10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2 |
InChI Key |
WFVWSZLGGZLLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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